Cas no 57991-54-5 (2-(Methoxymethyl)benzonitrile)
2-(Methoxymethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(Methoxymethyl)benzonitrile
- 2-Methoxymethyl-benzonitril
- 2-methoxymethyl-benzonitrile
- AC1Q4FJM
- AG-A-32620
- AGN-PC-00NSP2
- Benzonitrile, 2-(methoxymethyl)-
- CTK7B2755
- SureCN515210
- Z295205402
- EN300-31633
- SCHEMBL515210
- 57991-54-5
- AKOS000186051
- CS-0246072
- G26144
- DB-133886
- DTXSID901307583
-
- MDL: MFCD09944124
- Inchi: 1S/C9H9NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,7H2,1H3
- InChI Key: JMUPRKJXQQILFI-UHFFFAOYSA-N
- SMILES: O(C)CC1C=CC=CC=1C#N
Computed Properties
- Exact Mass: 147.06847
- Monoisotopic Mass: 147.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 33Ų
Experimental Properties
- Density: 1.05
- Boiling Point: 222.5°C at 760 mmHg
- Flash Point: 91.4°C
- Refractive Index: 1.52
- PSA: 33.02
2-(Methoxymethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M337043-25mg |
2-(methoxymethyl)benzonitrile |
57991-54-5 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M337043-50mg |
2-(methoxymethyl)benzonitrile |
57991-54-5 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | M337043-250mg |
2-(methoxymethyl)benzonitrile |
57991-54-5 | 250mg |
$ 320.00 | 2022-06-02 | ||
| Alichem | A019094743-1g |
2-(Methoxymethyl)benzonitrile |
57991-54-5 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Enamine | EN300-31633-0.05g |
2-(methoxymethyl)benzonitrile |
57991-54-5 | 95.0% | 0.05g |
$66.0 | 2025-03-19 | |
| Enamine | EN300-31633-0.1g |
2-(methoxymethyl)benzonitrile |
57991-54-5 | 95.0% | 0.1g |
$98.0 | 2025-03-19 | |
| Enamine | EN300-31633-0.25g |
2-(methoxymethyl)benzonitrile |
57991-54-5 | 95.0% | 0.25g |
$142.0 | 2025-03-19 | |
| Enamine | EN300-31633-0.5g |
2-(methoxymethyl)benzonitrile |
57991-54-5 | 95.0% | 0.5g |
$271.0 | 2025-03-19 | |
| Enamine | EN300-31633-1.0g |
2-(methoxymethyl)benzonitrile |
57991-54-5 | 95.0% | 1.0g |
$371.0 | 2025-03-19 | |
| Enamine | EN300-31633-2.5g |
2-(methoxymethyl)benzonitrile |
57991-54-5 | 95.0% | 2.5g |
$726.0 | 2025-03-19 |
2-(Methoxymethyl)benzonitrile Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 2-(Methoxymethyl)benzonitrile
Professional Introduction of 2-(Methoxymethyl)Benzonitrile (CAS No. 57991-54-5)
The compound 2-(Methoxymethyl)benzonitrile (commonly referred to as MEMB) is a synthetic organic chemical that has garnered significant attention in recent years due to its unique structure and potential applications in various fields. This compound belongs to the class of aromatic nitriles, which are known for their versatile reactivity and wide-ranging uses in pharmaceuticals, materials science, and organic synthesis.
MEMB is characterized by a benzene ring core with two substituents: a methoxymethyl group (-OCH2-) attached to the second carbon and a cyano group (-CN) at the para position. This specific substitution pattern makes it a valuable building block in organic chemistry, particularly in the synthesis of complex molecules. The cyano group adds electronic functionality, while the methoxymethyl group introduces steric and electronic effects that can be exploited in chemical reactions.
Recent studies have highlighted the potential of MEMB as an intermediate in the development of bioactive compounds. For instance, research published in 2023 explored its role in drug discovery, where it was used as a key component in constructing heterocyclic frameworks with promising antiproliferative and anti-inflammatory properties. These findings underscore the importance of aromatic nitriles in modern medicinal chemistry.
Another area of interest is the application of MEMB in polymer synthesis. Its nitrile functionality can be converted into various polymerizable groups, enabling its use in the creation of novel materials with tailored properties. For example, studies have demonstrated its utility in forming acrylic polymers and urethane derivatives, which are critical in industries such as coatings, adhesives, and biomedical materials.
Furthermore, the compound's reactivity towards nucleophilic substitution has been extensively studied. The cyano group serves as an excellent leaving group, facilitating reactions with a wide array of nucleophiles. This reactivity makes MEMB a valuable precursor in the synthesis of alkyl cyanides and other related compounds, which are integral to both academic research and industrial applications.
Recent advancements in green chemistry have also turned the spotlight on MEMB as a potential candidate for sustainable chemical processes. Its ability to participate in catalytic cycles without generating harmful byproducts aligns with the growing demand for environmentally friendly reagents. This has led to its inclusion in several catalytic asymmetric reactions, where it plays a pivotal role in achieving high enantioselectivity.
Additionally, the compound's photophysical properties have been explored in the context of optoelectronic materials. Its nitrile moiety contributes to its absorption characteristics, making it a potential candidate for applications in organic semiconductors and light-emitting diodes (LEDs). This duality of being both a reagent and a material precursor further enhances its versatility in the chemical sciences.
In conclusion, 2-(Methoxymethyl)benzonitrile (MEMB) stands as a testament to the enduring relevance of nitriles in contemporary chemistry. Its unique structure, coupled with its diverse reactivity and applications, positions it at the forefront of innovation in pharmaceuticals, materials science, and organic synthesis. As research continues to uncover new facets of this compound, its role in shaping the future of chemical technology becomes increasingly apparent.
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